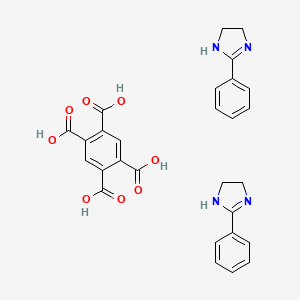

![molecular formula C14H11ClO2 B1593562 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde CAS No. 59067-43-5](/img/structure/B1593562.png)

4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde

概要

説明

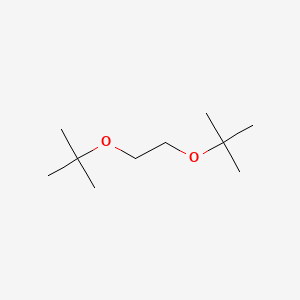

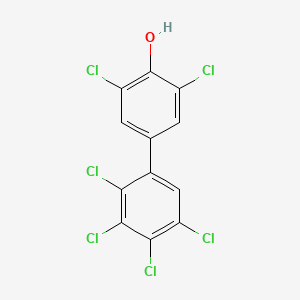

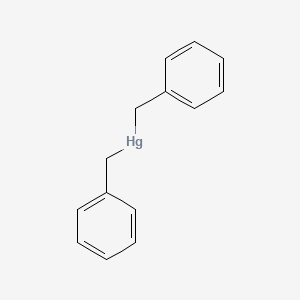

4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde, also known as CBO-Ald or 3-chloro-4-benzyloxybenzaldehyde, is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications in various fields. It has a CAS Number of 59067-43-5 and a linear formula of C14H11ClO2 .

Synthesis Analysis

The synthesis of 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde involves the reaction of 1-bromomethyl-3-chloro-benzene with 4-hydroxy-benzaldheyde in the presence of K2CO3 and KI in acetone. The reaction mixture is stirred for 2 hours at 70°C. After cooling, the solid residue is filtered off and the solvent is evaporated under vacuum. The residue is dissolved in ethyl acetate and the organic layer is washed twice with 1 M NaOH and dried over Na2SO4 .Molecular Structure Analysis

The molecular structure of 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde is represented by the Inchi Code: 1S/C14H11ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 .Physical And Chemical Properties Analysis

The molecular weight of 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde is 246.69 g/mol .科学的研究の応用

Synthesis and Characterization

- 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde has been utilized in the synthesis of complex molecules. For instance, in the synthesis of non-peptide small molecular antagonist benzamide derivatives, intermediate compounds involving similar structures have been synthesized and characterized for biological activity (Bi, 2015).

Chemical Reactions

- The compound has been involved in various chemical reactions. For example, Knoevenagel condensation reactions in an ionic liquid have used similar aldehyde structures for higher yields and shorter reaction times compared to conventional procedures (Hangarge, Jarikote, & Shingare, 2002).

- Additionally, oxidative cleavage of benzylic and related ethers using oxoammonium salts has been studied, where similar aldehydes yield corresponding aromatic aldehydes and alcohols (Pradhan, Bobbitt, & Bailey, 2009).

Photocatalytic Oxidation

- Selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes has been achieved using TiO2 photocatalysts under O2 atmosphere, demonstrating the reactivity of similar compounds under specific conditions (Higashimoto et al., 2009).

Antibacterial Activity

- Compounds synthesized from similar aldehydes have shown promising antibacterial activity, indicating potential applications in pharmaceuticals and healthcare (Behrami & Vaso, 2017).

Antimicrobial Agents

- Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, structurally related, have been designed and synthesized for use as antimicrobial agents, showcasing the utility of such compounds in medical applications (Bairagi, Bhosale, & Deodhar, 2009).

Crystallographic and Molecular Studies

- Extensive crystallographic and molecular structure studies have been conducted on related compounds, offering insights into their properties and potential applications in materials science and chemistry (Shearer, Twiss, & Wade, 1980).

Safety And Hazards

特性

IUPAC Name |

4-[(3-chlorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYLREZHERJGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352779 | |

| Record name | 4-[(3-Chlorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chlorophenyl)methoxy]benzaldehyde | |

CAS RN |

59067-43-5 | |

| Record name | 4-[(3-Chlorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1593486.png)